N,N-dimethylbenzamide diethyl acetal

DPP Pigments Organic Photovoltaics Heterocyclic Synthesis

N,N-Dimethylbenzamide diethyl acetal (DMBA-DEA, C13H21NO2, MW 223.31) is a specialized amide acetal reagent derived from N,N-dimethylbenzamide. It belongs to a broader class of amide acetals valued in organic synthesis for their roles as protecting groups, electrophilic building blocks, and intermediates.

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
Cat. No. B8587402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylbenzamide diethyl acetal
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCCOC(C1=CC=CC=C1)(N(C)C)OCC
InChIInChI=1S/C13H21NO2/c1-5-15-13(14(3)4,16-6-2)12-10-8-7-9-11-12/h7-11H,5-6H2,1-4H3
InChIKeyJTPZSJSJLTUFJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N,N-Dimethylbenzamide Diethyl Acetal (CAS 23328-62-3) for Specialized Synthesis


N,N-Dimethylbenzamide diethyl acetal (DMBA-DEA, C13H21NO2, MW 223.31) is a specialized amide acetal reagent derived from N,N-dimethylbenzamide [1]. It belongs to a broader class of amide acetals valued in organic synthesis for their roles as protecting groups, electrophilic building blocks, and intermediates. Unlike more common formamide acetals, DMBA-DEA incorporates a benzamide moiety, which confers distinct reactivity profiles and applications [2]. This guide focuses on quantitative, evidence-based differentiation to inform procurement decisions.

N,N-Dimethylbenzamide Diethyl Acetal: Why Generic Amide Acetal Substitution is Not Advisable


Generic substitution among amide acetals is not straightforward due to significant differences in reactivity, selectivity, and the nature of the acyl group transferred. N,N-Dimethylbenzamide diethyl acetal serves as a benzoyl cation equivalent, a function that is absent in the more common N,N-dimethylformamide dimethyl acetal (DMF-DMA) or N,N-dimethylacetamide dimethyl acetal, which act as formyl and acetyl equivalents, respectively [1]. The physical state, boiling point, and stability also differ markedly, impacting purification and handling protocols [2]. Consequently, selecting the correct amide acetal is critical for achieving desired yields and selectivity in specific transformations.

Quantitative Differentiation Guide for N,N-Dimethylbenzamide Diethyl Acetal


Gompper DPP Synthesis: A Cornerstone Application for Benzamide Acetals

N,N-Dimethylbenzamide diethyl acetal is a key reagent in the Gompper synthesis of diketopyrrolopyrrole (DPP) pigments, reacting with succindiamide. This reaction is a foundational step for producing high-performance pigments and materials for organic photovoltaics (OPV) [1]. In contrast, other common amide acetals like DMF-DMA or DMA-DMA lack this specific application, as they transfer formyl or acetyl groups, respectively, which do not lead to DPP core formation.

DPP Pigments Organic Photovoltaics Heterocyclic Synthesis

Selective Benzoylation of Vicinal Diols via Cyclic Amide Acetal Formation

N,N-Dimethylbenzamide dimethyl acetal (and its diethyl analog) reacts with vicinal cis-diols to form cyclic α-(dimethylamino)benzylidene acetals [1]. These intermediates can be used for indirect, selective benzoylation, a distinct advantage over other reagents like benzoyl chloride, which often requires harsher conditions and may lack selectivity [1]. This method provides a mild and orthogonal approach to protecting and derivatizing 1,2-diols.

Protecting Group Chemistry Carbohydrate Chemistry Selective Acylation

Physical Property Profile: Boiling Point, Density, and Refractive Index for Handling and Purity Assessment

Key physical properties for procurement and handling have been documented: boiling point of 70 °C, density of 1.045-1.055 g/mL, and refractive index of 1.466 [1]. These values are significantly different from common comparators like N,N-dimethylformamide diethyl acetal (bp ~ 130-135 °C), allowing for distinct purification and identification protocols.

Analytical Chemistry Quality Control Reagent Handling

Application in Carbohydrate Chemistry: Derivatization of Xylofuranose

The compound has been specifically applied in carbohydrate chemistry for the conversion of 1,2-O-isopropylidene-α-D-xylofuranose into its 3-O-benzoyl-5-bromo and -5-iodo derivatives via a cyclic N,N-dimethylbenzamide acetal intermediate [1]. This demonstrates its utility as a benzoylating agent in complex, polyhydroxylated systems, a task for which more common acetylating or formylating acetals would yield a different, undesired product.

Carbohydrate Chemistry Nucleoside Synthesis Protecting Group Strategy

Optimal Application Scenarios for N,N-Dimethylbenzamide Diethyl Acetal Based on Differentiated Evidence


Synthesis of Diketopyrrolopyrrole (DPP) Pigments and Derivatives

This compound is the reagent of choice for the Gompper synthesis of the DPP core. Laboratories focused on developing new DPP-based materials for organic electronics, high-performance pigments, or fluorescent probes should procure this specific reagent [1]. Alternatives like DMF-DMA will not yield the DPP structure.

Mild and Selective Benzoylation of Vicinal Diols

In synthetic sequences involving 1,2-diols, where selective benzoylation is required under mild conditions, N,N-dimethylbenzamide diethyl acetal offers a superior, orthogonal protection/acylation strategy compared to standard benzoyl chloride protocols [1]. This is particularly valuable in total synthesis and carbohydrate chemistry.

Benzoylation of Sensitive Polyhydroxylated Molecules

As demonstrated with xylofuranose derivatives, this reagent is effective for introducing benzoyl groups into complex, sensitive carbohydrates and related natural products [1]. Its utility in this niche application is a key differentiator from simpler amide acetals that cannot transfer a benzoyl moiety.

Process Development Requiring a Low-Boiling Benzoyl Equivalent

For processes where a benzoylating agent with a low boiling point (70 °C) is advantageous for purification by distillation, N,N-dimethylbenzamide diethyl acetal presents a unique physical property profile [1]. This facilitates easier recovery and reuse compared to higher-boiling alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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